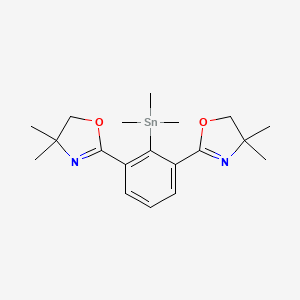
2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organotin compound It features a trimethylstannyl group attached to a phenylene ring, which is further connected to two oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of a trimethylstannyl precursor with a phenylene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can help in achieving the desired output while maintaining quality control.
化学反応の分析
Types of Reactions
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.
作用機序
The mechanism of action of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The trimethylstannyl group can interact with various enzymes and receptors, modulating their activity. The oxazole rings may also play a role in binding to specific sites on target molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole): This compound has a bromo group instead of a trimethylstannyl group, leading to different reactivity and applications.
2,2’-(2-Chloro-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole):
Uniqueness
The presence of the trimethylstannyl group in 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) imparts unique properties, such as increased reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H28N2O2Sn |
|---|---|
分子量 |
435.1 g/mol |
IUPAC名 |
[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C16H19N2O2.3CH3.Sn/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;;;/h5-7H,9-10H2,1-4H3;3*1H3; |
InChIキー |
PEKHUMUNPSHNCR-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)(C)C)[Sn](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



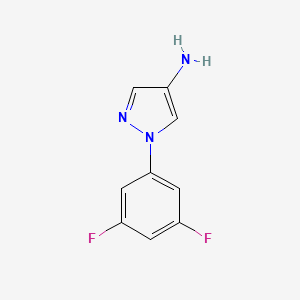
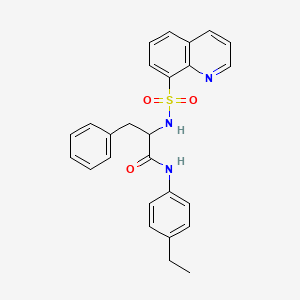
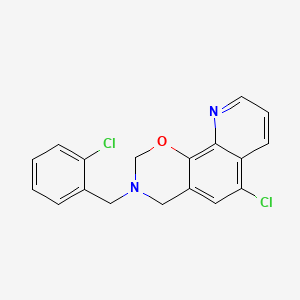
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
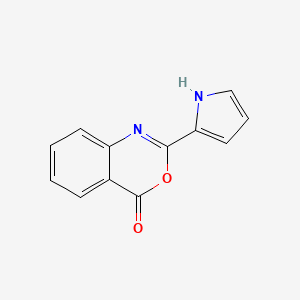
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)



![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

